molecular formula C15H12N2 B14250989 8-(6-Methylpyridin-2-yl)quinoline CAS No. 184784-64-3

8-(6-Methylpyridin-2-yl)quinoline

Cat. No.: B14250989
CAS No.: 184784-64-3
M. Wt: 220.27 g/mol
InChI Key: XZTGLOQCWZPRCD-UHFFFAOYSA-N
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Description

8-(6-Methylpyridin-2-yl)quinoline is a quinoline derivative featuring a 6-methylpyridinyl substituent at the 8-position of the quinoline core. Unlike the more common 4-position substitutions observed in pharmaceuticals like chloroquine and hydroxychloroquine (Figure 2 in ), the 8-position substitution in this compound introduces unique steric and electronic effects.

Properties

CAS No.

184784-64-3

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

8-(6-methylpyridin-2-yl)quinoline

InChI

InChI=1S/C15H12N2/c1-11-5-2-9-14(17-11)13-8-3-6-12-7-4-10-16-15(12)13/h2-10H,1H3

InChI Key

XZTGLOQCWZPRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methylpyridin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer annulation, which involves the reaction of 2-aminoaryl ketones with α-heteroatom bearing ketones under acidic conditions . This method is advantageous due to its operational simplicity, wide substrate scope, and solvent-free conditions.

Industrial Production Methods

Industrial production of 8-(6-Methylpyridin-2-yl)quinoline may involve similar synthetic routes but on a larger scale. The use of reusable catalysts such as phosphotungstic acid can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

8-(6-Methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-(6-Methylpyridin-2-yl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(6-Methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and functional differences between 8-(6-Methylpyridin-2-yl)quinoline and related compounds:

Compound Name Substituent Position Heterocyclic Moiety Key Properties/Findings References
8-(6-Methylpyridin-2-yl)quinoline 8-position 6-Methylpyridin-2-yl Predicted enhanced π-stacking due to planar pyridine; steric effects from methyl group -
8-(3-Pyrazolyl)-quinoline (Q3PzH) 8-position Pyrazolyl (3-position) Lower steric hindrance enables homoleptic Ru(II) complexes; high photostability
8-(1-Pyrazolyl)-quinoline (Q1Pz) 8-position Pyrazolyl (1-position) Pyrazole orientation alters Ru(II) redox potentials and proton sensitivity
8-{Piperidine/Piperazine}-2-methoxyquinoline 8-position Piperidine/Piperazine Isoelectronic/isostructural; Hirshfeld surfaces dominated by H⋯H (67.5%) interactions
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one 3-position Pyridinone Non-planar dihedral angle (85.93°); intramolecular H-bonding and π-π stacking
Key Observations:

Substituent Position and Coordination Chemistry: Unlike 4-position-substituted quinolines (e.g., chloroquine derivatives), 8-substituted analogs exhibit distinct coordination geometries. For example, Ru(II) complexes of Q3PzH form stable tris-bidentate structures due to reduced steric hindrance, whereas Q1Pz’s pyrazole orientation increases ligand rigidity, altering redox potentials. The methyl group in 8-(6-Methylpyridin-2-yl)quinoline may hinder metal coordination compared to smaller substituents (e.g., pyrazole in Q3PzH).

Solid-State Interactions: Crystal structures of 8-substituted piperidine/piperazine quinolines () reveal that substituent nature (piperidine vs. piperazine) minimally impacts packing, with both dominated by dispersion forces (65–67% H⋯H contacts). This suggests that 8-(6-Methylpyridin-2-yl)quinoline may exhibit similar non-classical interactions in the solid state.

Electronic Effects: Pyridinone-substituted quinolines () display intramolecular charge transfer due to the electron-withdrawing pyridinone moiety, whereas 8-(6-Methylpyridin-2-yl)quinoline’s electron-donating methyl group could enhance π-electron density, favoring aromatic stacking.

Functional Comparisons

  • Photochemical Stability: Ru(II) complexes of Q3PzH exhibit superior photostability compared to Q1Pz, attributed to the pyrazole orientation’s effect on ligand field strength. The methylpyridinyl group in 8-(6-Methylpyridin-2-yl)quinoline may similarly influence photodegradation pathways in metal complexes.
  • Biological Activity: While highlights antimicrobial activity in pyrazole-quinoline hybrids, 8-(6-Methylpyridin-2-yl)quinoline’s bioactivity remains unexplored in the provided data.

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